[4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine
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Overview
Description
[4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine: is a synthetic organic compound with the chemical formula C19H21N3O . It is characterized by the presence of a piperazine ring substituted with a cinnamoyl group and an aniline moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine typically involves the following steps:
Formation of Cinnamoylpiperazine: The initial step involves the reaction of piperazine with cinnamoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of cinnamoylpiperazine.
Coupling with Aniline: The cinnamoylpiperazine is then coupled with 4-nitroaniline under reductive conditions to form the desired product. The reduction is usually carried out using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine can undergo oxidation reactions, particularly at the cinnamoyl group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced at the cinnamoyl group or the nitro group (if present) to form corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cinnamic acid derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential pharmacological activities. Studies have shown that derivatives of cinnamoylpiperazine exhibit antinociceptive and anticonvulsive properties . These properties make it a candidate for the development of new therapeutic agents for pain management and epilepsy treatment.
Medicine
In medicine, this compound and its derivatives are explored for their potential as drug candidates. Their ability to interact with various biological targets, such as receptors and enzymes, makes them valuable in drug discovery and development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structural features enable the creation of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine involves its interaction with molecular targets such as receptors and enzymes. The cinnamoyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways and molecular targets may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Cinnamoylpiperazin-1-yl)aniline: This compound is structurally similar but lacks the phenyl group attached to the aniline moiety.
[4-(4-Cinnamoylpiperazin-1-yl)benzylamine: This compound has a benzyl group instead of a phenyl group attached to the aniline moiety.
Uniqueness
The uniqueness of [4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
(E)-1-[4-(4-aminophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-11H,12-15,20H2/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGCDSDDKNOPQL-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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